molecular formula C9H18O2 B13145605 Butanoic acid, 2,2-dimethylpropyl ester CAS No. 2050-00-2

Butanoic acid, 2,2-dimethylpropyl ester

Cat. No.: B13145605
CAS No.: 2050-00-2
M. Wt: 158.24 g/mol
InChI Key: BLTRSYBDPNEMNK-UHFFFAOYSA-N
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Description

Significance of Branched Alkyl Butyrates in Organic Chemistry

The structure of the alkyl group in an ester plays a crucial role in determining its properties. researchgate.net Branched alkyl butyrates, such as tert-amyl butyrate (B1204436), possess distinct characteristics compared to their straight-chain isomers. The branching in the alkyl chain can lower the compound's melting point and pour point, which is an advantageous property in applications like biolubricants. mdpi.comaston-chemicals.com This branching also introduces steric hindrance around the ester linkage. This steric bulk can act as a physical barrier that impedes the access of water to the reactive ester group, thereby increasing the molecule's hydrolytic stability under certain pH conditions. mdpi.com

Furthermore, branched-chain esters are important raw materials in various industries. nih.gov They are utilized as emollients and emulsifying agents in the cosmetics sector. nih.govresearchgate.net In polymer science, highly branched vinyl esters serve as versatile monomers for producing emulsion polymers used in applications such as adhesives and waterborne paints. wikipedia.org The structural feature of branching, therefore, provides a means to tailor the physicochemical properties of esters for specific research and industrial purposes.

Historical Context of Ester Synthesis Methodologies

The foundational method for synthesizing esters is the Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895. vedantu.comscienceinfo.com This reaction involves heating a carboxylic acid and an alcohol with an acid catalyst, typically sulfuric acid or a sulfonic acid. vedantu.comgoogle.com The Fischer esterification is a reversible equilibrium reaction. scienceinfo.com To achieve high yields of the ester product, the equilibrium must be shifted to the product side, which is commonly accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed. vedantu.comscienceinfo.com

A significant limitation of the Fischer-Speier method is its applicability to different types of alcohols. The reaction is generally effective for primary and secondary alcohols. psiberg.com However, tertiary alcohols, such as tert-amyl alcohol (2-methyl-2-butanol), are poor substrates for this reaction. vedantu.comgoogle.com The high degree of steric hindrance around the tertiary hydroxyl group slows the rate of nucleophilic attack on the protonated carboxylic acid. researchgate.netgoogle.com Moreover, under the strong acidic conditions and elevated temperatures required for esterification, tertiary alcohols are highly prone to undergoing an elimination (dehydration) side reaction to form alkenes. google.comresearchgate.net This makes the synthesis of esters from tertiary alcohols, like tert-amyl butyrate, a significant challenge using traditional Fischer esterification. acs.org

Scope and Academic Relevance of tert-Amyl Butyrate Studies

Specific academic research focusing exclusively on tert-amyl butyrate is limited in the published literature. Its relevance is primarily found in the context of studying the limitations and challenges of esterification reactions. The synthesis of esters from tertiary alcohols is a well-known difficult transformation in organic chemistry, and tert-amyl butyrate serves as a clear example of this challenge. acs.org

Research in related areas provides insight into the academic scope of this compound. For instance, studies on the esterification of other sterically hindered molecules, such as the reaction between succinic acid and tert-amyl alcohol, have been documented. These studies report that such reactions often fail to proceed to completion, sometimes stopping at the monoester stage, which highlights the synthetic difficulty. acs.org Furthermore, tert-amyl alcohol itself has been investigated as a solvent, where its character as a poor nucleophile due to steric hindrance is a key feature of its chemical behavior. researchgate.net

The analysis of butyrate esters is a common topic in analytical chemistry, where methods like gas chromatography (GC) are employed to separate and identify isomers and quantify components in mixtures. nih.govnih.govnih.gov In this context, tert-amyl butyrate can be studied as an analyte to develop and validate analytical methodologies. The compound's retention behavior in GC, for example, is available through experimental data such as the Kovats Retention Index. Therefore, the academic relevance of tert-amyl butyrate lies not in a broad range of applications, but in its utility as a model compound for investigating the reactivity of sterically congested molecules and for advancing synthetic and analytical methods.

Compound Data

Interactive Table of Compound Identifiers

Identifier TypeValueSource
IUPAC Name 2-methylbutan-2-yl butanoate
CAS Number 2050-00-2
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
InChIKey VTZSXMMBJHMLEE-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)OC(C)(C)CC

Properties

CAS No.

2050-00-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2,2-dimethylpropyl butanoate

InChI

InChI=1S/C9H18O2/c1-5-6-8(10)11-7-9(2,3)4/h5-7H2,1-4H3

InChI Key

BLTRSYBDPNEMNK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)(C)CC

Origin of Product

United States

Reaction Mechanisms and Kinetics in Butyrate Ester Formation

Mechanistic Investigations of Esterification Reactions

The formation of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst is known as the Fischer-Speier esterification. mdpi.comwikipedia.org This reaction is a reversible process that reaches equilibrium. masterorganicchemistry.comathabascau.ca To favor the formation of the ester, reaction conditions are often manipulated, for instance by using an excess of one reactant or by removing water as it is formed. athabascau.cataylorandfrancis.com

The mechanism of Fischer-Speier esterification involves a series of steps: masterorganicchemistry.combyjus.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.combyjus.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. wikipedia.orgbyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water. masterorganicchemistry.combyjus.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product. masterorganicchemistry.combyjus.com

This entire process is a nucleophilic acyl substitution. mdpi.com The reaction can be reversed by adding excess water, a process known as acid-catalyzed hydrolysis. masterorganicchemistry.comlibretexts.org Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid. masterorganicchemistry.comtaylorandfrancis.com While most primary and secondary alcohols are suitable for this reaction, tertiary alcohols like tert-amyl alcohol can be prone to elimination reactions. wikipedia.org

An alternative pathway for producing butyrate (B1204436) esters involves the catalytic conversion of butanol. This process can proceed through a two-step sequence involving dehydrogenation followed by esterification. aidic.it

Dehydrogenation of 1-Butanol (B46404): In the initial step, 1-butanol is dehydrogenated to form butanal. This reaction can be catalyzed by basic and metal sites on a catalyst. aidic.it

Tishchenko-type Self-Esterification: The resulting butanal can then undergo a Tishchenko-type self-esterification to form butyl butyrate. This step is catalyzed by both acid and basic sites. aidic.it

Therefore, a catalyst with a combination of acidic, basic, and metal sites is required for the direct conversion of 1-butanol to butyl butyrate. aidic.it For example, a reduced Cu-Mg-Al layered double oxide catalyst has been shown to be effective for this transformation. aidic.it Another approach involves the direct conversion of n-butyraldehyde to butyl butyrate, which is considered an atom-economical route. google.com This can occur through a dehydrogenative coupling reaction. researchgate.net

Enzymatic Reaction Mechanisms and Active Site Analysis

Enzymes, particularly lipases and esterases, are effective biocatalysts for the synthesis of esters. They are known for their high specificity and ability to function under mild reaction conditions.

Lipases, esterases, and some proteases belong to the superfamily of hydrolases and often share a similar catalytic mechanism centered around a catalytic triad (B1167595). scientificarchives.comsrce.hr This triad typically consists of serine (Ser), histidine (His), and an acidic residue, which can be either aspartate (Asp) or glutamate (B1630785) (Glu). mdpi.commdpi.com The generally accepted mechanism for lipase (B570770) catalysis is as follows:

Acylation: The catalysis begins with the transfer of a proton between the aspartate/glutamate, histidine, and serine residues. mdpi.com This activates the serine's hydroxyl group, making it a more potent nucleophile. mdpi.com The activated serine then attacks the carbonyl group of the ester substrate, leading to the formation of a tetrahedral intermediate. scientificarchives.comresearchgate.net This intermediate is stabilized by an oxyanion hole. mdpi.com The intermediate then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate. scientificarchives.comresearchgate.net

Deacylation: A nucleophile, which can be water in hydrolysis or an alcohol in esterification, then attacks the acyl-enzyme intermediate. mdpi.com This leads to the release of the carboxylic acid and the regeneration of the free enzyme. researchgate.net

The catalytic triad is a conserved structural feature in the active site of these enzymes. mdpi.comresearchgate.net For instance, the lipase B from Candida antarctica (CALB) possesses a catalytic triad of Ser105, Asp187, and His224. scientificarchives.comacs.org Similarly, cutinases, which are also used in ester synthesis, have a Ser-His-Asp catalytic triad. jmb.or.krjmb.or.kr

The efficiency of enzymatic esterification is also influenced by substrate binding and the conformational changes the enzyme undergoes. Many lipases exhibit a phenomenon known as interfacial activation, which involves a mobile element, often called a "lid" or "flap," that covers the active site. researchgate.netmdpi.com In an aqueous environment, the enzyme is in a "closed" conformation. researchgate.net However, in the presence of a hydrophobic substrate interface, the lid undergoes a conformational change, opening to expose the hydrophobic active site and allowing the substrate to bind. researchgate.netmdpi.com

Molecular docking studies have been used to understand the binding of substrates to the active site of lipases and cutinases. jmb.or.krjmb.or.kr These studies have shown that the binding energy and the distance between the substrate and the active site residues, particularly the catalytic serine, are crucial for efficient catalysis. jmb.or.kr For example, in the synthesis of isoamyl butyrate using a cutinase, docking models revealed that butyric acid was a highly suitable substrate due to its favorable binding energy and proximity to the active site serine. jmb.or.kr The hydrophobicity of the alcohol substrate can also influence its accessibility to the active site. jmb.or.kr

Conformational flexibility, particularly of the catalytic histidine residue, has been observed to play a role in the stereoselectivity of some lipases. d-nb.info The orientation of the imidazole (B134444) side chain of histidine is critical for efficient catalysis, and slight changes in its orientation can affect the reaction rate. d-nb.info

Kinetic Modeling of Esterification Processes

The kinetics of esterification reactions are often studied to understand the reaction rates and to develop models that can predict the reaction behavior under different conditions. For acid-catalyzed esterification, pseudo-homogeneous models have been used to describe the kinetics. ijirset.com In a study on the esterification of butyric acid with ethanol (B145695) and n-butanol using an ion-exchange resin catalyst, it was found that a simple additive combination of the individual alcohol esterification kinetics could accurately describe the mixed alcohol esterification, suggesting no competitive inhibition between the alcohols. acs.org The reaction rate is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. ijirset.comuobaghdad.edu.iq For instance, increasing the reaction temperature generally increases the reaction rate. ijirset.com

For enzymatic esterification, kinetic models often follow the Michaelis-Menten framework. The lipase-catalyzed synthesis of isoamyl butyrate, for example, has been described by a Ping-Pong Bi-Bi mechanism with competitive inhibition by both the butyric acid and isoamyl alcohol substrates. nih.gov In this model, the enzyme first reacts with one substrate to form an intermediate, releases a product, and then reacts with the second substrate. researchgate.net High concentrations of butyric acid can lead to enzyme inhibition and inactivation. nih.gov

Kinetic studies on the esterification of other acids and alcohols have also been performed using various models, including the Langmuir-Hinshelwood and Eley-Rideal models, to best fit the experimental data. dergipark.org.trjst.go.jp

Reaction Rate Determination and Parameter Influence

The rate of formation of butyrate esters is critically dependent on several interconnected parameters, including temperature, catalyst concentration, substrate molar ratio, and the presence of byproducts like water. Understanding these influences is key to optimizing the synthesis process.

The kinetics of lipase-catalyzed esterification, for instance, are often described using models like the Michaelis-Menten equation, which can be extended to a Ping-Pong Bi-Bi mechanism when two substrates are involved. nih.govresearchgate.net This model accounts for the sequential binding of the alcohol and the butyric acid to the enzyme's active site. In some cases, competitive inhibition by the substrates themselves can occur; butyric acid, in particular, can lead to enzyme inactivation at high concentrations by causing a pH drop in the enzyme's microenvironment. nih.govresearchgate.net For reactions using solid acid catalysts like ion-exchange resins, kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) types are often employed to describe the surface reaction kinetics. acs.orgbegellhouse.com

The influence of various reaction parameters on the synthesis of different butyrate esters has been the subject of detailed investigation. Key findings from studies on analogous butyrate esters are summarized below.

Influence of Key Parameters on Butyrate Ester Synthesis:

ParameterEffect on Reaction Rate/YieldObservations and ExamplesCitation
Temperature Generally positive; rate increases with temperature up to an optimum.In the synthesis of ethyl butyrate, increasing the temperature from 30°C to 50°C had a positive effect on the esterification percentage. srce.hr For isoamyl butyrate synthesis, temperature was also found to have a positive effect on ester concentration. scielo.brredalyc.org However, for enzymatic reactions, excessively high temperatures can lead to enzyme denaturation. scielo.br srce.hrscielo.brredalyc.org
Catalyst Concentration Positive; higher concentration generally leads to a faster reaction rate.For isoamyl butyrate, enzyme concentration was the variable with the greatest influence on the reaction. scielo.br An increase in enzyme concentration from 2.5% to 10% resulted in a significant increase in isoamyl acetate (B1210297) synthesis. scielo.br Similarly, in the synthesis of butyl acetate using an ion-exchange resin, increasing catalyst loading increased the reaction rate due to a greater number of active sites. ijert.org scielo.brijert.org
Substrate Molar Ratio Complex; can have positive or negative effects depending on the specific substrates and catalyst.In one study on isoamyl butyrate, the alcohol-to-acid molar ratio had a small negative effect. scielo.br For ethyl butyrate, an increase in the ethanol/butyric acid molar ratio led to a decrease in the esterification percentage. srce.hr However, in another study, the yield of butyl butyrate increased with the molar ratio. redalyc.org High concentrations of butyric acid can cause substrate inhibition in lipase-catalyzed reactions. nih.govresearchgate.net nih.govresearchgate.netsrce.hrscielo.brredalyc.org
Water Removal Positive; removal of water (a byproduct) shifts the equilibrium towards ester formation.The use of molecular sieves to adsorb water during the synthesis of butyl acrylate (B77674) was shown to prevent the reverse reaction and increase conversion. acs.org A similar favorable effect on equilibrium conversion was noted in the synthesis of ethyl butyrate. begellhouse.com acs.orgbegellhouse.com

Kinetic Parameters for Lipase-Catalyzed Isoamyl Butyrate Synthesis:

The following table presents apparent kinetic parameters determined for the lipase-catalyzed esterification of butyric acid and isoamyl alcohol, based on a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. nih.govresearchgate.net

ParameterValueUnit
Vmax (Maximum reaction rate)11.72µmol/min/mg
KM, Acid (Michaelis constant for butyric acid)0.00303M
KM, Alcohol (Michaelis constant for isoamyl alcohol)0.00306M
Ki, Acid (Inhibition constant for butyric acid)1.05M
Ki, Alcohol (Inhibition constant for isoamyl alcohol)6.55M

Data derived from a study on the synthesis of isoamyl butyrate. nih.govresearchgate.net

Mass Transfer Limitations in Heterogeneous Catalysis

These limitations can be categorized into two types:

External Mass Transfer Resistance: This refers to the transport of reactants from the bulk liquid to the external surface of the catalyst particle. ijert.org It is influenced by the fluid dynamics around the particle.

Internal Mass Transfer (Intra-particle Diffusion) Resistance: This involves the diffusion of reactants from the particle surface into its porous interior to reach the active catalytic sites. ijert.orgresearchgate.net

The absence or presence of mass transfer limitations is typically verified experimentally. A common method to test for external mass transfer resistance is to vary the agitation or stirring speed. begellhouse.comijert.org If the reaction rate increases with the stirring speed, it indicates that external mass transfer is a limiting factor. Once the rate becomes independent of the stirring speed, it is assumed that this resistance has been overcome. begellhouse.comijert.org Similarly, the influence of internal mass transfer can be assessed by using catalyst particles of different sizes; if smaller particles lead to a higher reaction rate, internal diffusion is likely limiting the process. researchgate.net

In several kinetic studies of butyrate ester synthesis, researchers have explicitly tested for these limitations. For instance, in a study on lipase-catalyzed isoamyl butyrate synthesis, no evidence of significant diffusional limitations that could affect the kinetics was detected. nih.govresearchgate.net Likewise, in the synthesis of ethyl butyrate using Amberlyst-15, varying the stirrer speed showed an absence of resistance to external mass transfer. begellhouse.com When mass transfer resistances are confirmed to be negligible, the observed reaction rate is considered to be controlled by the intrinsic kinetics of the surface reaction itself. ijert.org

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like tert-amyl butyrate (B1204436). By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Studies of Butyrate Esters

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule by measuring their chemical shifts (δ) in parts per million (ppm). In butyrate esters, the protons on the alkyl chain and the alcohol moiety exhibit characteristic signals. For instance, in methyl butyrate, the methyl protons of the butyrate group appear at approximately 0.92 ppm. scispace.com The chemical shifts are influenced by the electronic environment of the protons; for example, adding methylene (B1212753) groups can cause protons to resonate at a lower frequency due to increased shielding. scispace.com

In the case of tert-amyl butyrate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the tert-amyl group and the butyrate group. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for tert-Amyl Butyrate

Protons Chemical Shift (ppm) Multiplicity Integration
CH₃ (butyrate) ~0.9 Triplet 3H
CH₂ (butyrate, adjacent to CH₃) ~1.6 Sextet 2H
CH₂ (butyrate, adjacent to C=O) ~2.2 Triplet 2H
CH₃ (tert-amyl, x2) ~1.4 Singlet 6H
CH₂ (tert-amyl) ~1.8 Quartet 2H

Note: This is a predicted spectrum based on typical values for similar structures. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in tert-amyl butyrate gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is particularly characteristic, appearing significantly downfield. For example, in resveratrol (B1683913) butyrate esters, the ester carbonyl carbon shows a peak around 171 ppm. nih.govnih.gov

The chemical shifts of the other carbon atoms in the tert-amyl and butyrate moieties provide further structural confirmation.

Table 2: Experimental ¹³C NMR Chemical Shifts for tert-Amyl Butyrate

Carbon Atom Chemical Shift (ppm)
C=O (ester carbonyl) 172.5
C(CH₃)₂ (quaternary, tert-amyl) 80.3
CH₂ (butyrate, adjacent to C=O) 36.8
CH₂ (tert-amyl) 33.8
CH₃ (tert-amyl, x2) 25.4
CH₂ (butyrate, adjacent to CH₃) 18.5
CH₃ (butyrate) 13.7

Source: Adapted from publicly available spectral data.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups in a molecule. airhygiene.com Esters, such as tert-amyl butyrate, exhibit characteristic absorption bands in their infrared spectra. rockymountainlabs.comspectroscopyonline.com A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is typically observed between 1735 and 1750 cm⁻¹. rockymountainlabs.comlibretexts.org Another key feature is the C-O stretching vibration, which appears in the 1000 to 1300 cm⁻¹ region. rockymountainlabs.com For saturated esters, this C-O stretch is usually found between 1300 and 1000 cm⁻¹. pressbooks.pub For example, resveratrol butyrate esters show a characteristic ester absorption at 1751 cm⁻¹. nih.govnih.gov

Table 3: Characteristic FTIR Frequencies for tert-Amyl Butyrate

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
C-H (alkane) Stretching 2850-3000
C=O (ester) Stretching 1735-1750

Source: General values for esters from various sources. rockymountainlabs.comlibretexts.orgpressbooks.publibretexts.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. While specific Raman data for tert-amyl butyrate is not as commonly published, the technique is valuable for studying the conformational isomerism in similar molecules like methyl esters. mdpi.com It can be used to analyze the ester linkage stretching modes and other vibrations within the carbon skeleton. mdpi.com For instance, studies on n-pentanol and 2-methyl-2-butanol (B152257) have utilized Raman spectroscopy to investigate hydrogen bonding. sigmaaldrich.com

Mass Spectrometry for Fragmentation Analysis and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The NIST WebBook provides mass spectral data for tert-amyl butyrate (under the name butyric acid, neopentyl ester), which is crucial for its identification. nist.gov

When tert-amyl butyrate is subjected to electron ionization (EI), it forms a molecular ion (M⁺) which can then undergo various fragmentation pathways. Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangements. ccsenet.org The analysis of the resulting fragment ions helps to piece together the original structure. For example, the mass spectrum of n-amyl butyrate, a related compound, shows characteristic fragments that aid in its identification. massbank.eu

Table 4: Major Fragment Ions in the Mass Spectrum of tert-Amyl Butyrate

m/z Proposed Fragment
71 [C₄H₇O]⁺ (Butyryl cation)
70 [C₅H₁₀]⁺ (tert-Amyl cation)

Source: Based on general fragmentation patterns of esters and data from the NIST WebBook. nist.govmiamioh.edu

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and structural features of volatile compounds like tert-amyl butyrate. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation. uni-saarland.de The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which provides a unique fingerprint of the compound.

For tert-amyl butyrate (C9H18O2, molecular weight: 158.24 g/mol ), the molecular ion peak (M+) may be weak or absent, which is common for esters that fragment readily. miamioh.edu182.160.97 The fragmentation pattern is characterized by specific cleavages that reveal the structure of the alcohol and acid moieties. Key fragments observed in the EI-MS of tert-amyl butyrate include a prominent peak at m/z 71, which corresponds to the butyryl cation ([C4H7O]+), and a peak at m/z 43, representing the propyl fragment ([C3H7]+) from the butyrate chain. nih.gov Another significant fragment is the tert-amyl cation ([C5H11]+) at m/z 71, which can also lose an alkene (ethylene) to form a fragment at m/z 43. The base peak, the most intense peak in the spectrum, is often one of these stable carbocations. nih.gov

Table 1: Characteristic EI-MS Fragments for tert-Amyl butyrate

m/z Value Proposed Fragment Ion Origin
158 [C9H18O2]+• Molecular Ion
71 [CH3CH2CH2CO]+ Butyryl cation (from α-cleavage)
71 [C(CH3)2(C2H5)]+ tert-Amyl cation

This table is generated based on common fragmentation patterns for esters.

McLafferty Rearrangements and Alpha/Beta Cleavage Mechanisms

The fragmentation of esters in EI-MS is governed by specific, well-understood mechanisms, including alpha (α) cleavage and the McLafferty rearrangement. jove.com

Alpha (α) Cleavage: This is a primary fragmentation pathway for esters. whitman.edu It involves the cleavage of the bond adjacent to the carbonyl group. For tert-amyl butyrate, two main α-cleavages are possible:

Cleavage of the C-O bond on the alcohol side, leading to the loss of the tert-amyloxy radical and formation of the stable acylium ion (butyryl cation) at m/z 71. whitman.edu This is often a dominant fragmentation pathway for esters. miamioh.edu

Cleavage of the C-C bond on the acid side, leading to the loss of a propyl radical and formation of a fragment at m/z 115.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds, including esters, that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group). slideshare.netlibretexts.org The rearrangement proceeds through a six-membered ring transition state, involving the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. slideshare.net This results in the elimination of a neutral alkene molecule and the formation of a radical cation. jove.com In tert-amyl butyrate, the butyrate chain has γ-hydrogens, making it susceptible to this rearrangement. The process would lead to the elimination of propene (C3H6, mass 42) and the formation of a radical cation of tert-amyl enol at m/z 116. While possible, the McLafferty rearrangement is often more prominent in straight-chain esters. whitman.edu

Hyphenated Techniques (e.g., GC-MS)

To analyze complex mixtures containing tert-amyl butyrate, such as flavor and fragrance formulations, hyphenated techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful combination for this purpose. gcms.czusgs.gov

In GC-MS, the gas chromatograph first separates the individual components of a mixture based on their volatility and interaction with the stationary phase of the GC column. gcms.cz As each separated component, such as tert-amyl butyrate, elutes from the column, it is introduced directly into the ion source of the mass spectrometer. usgs.gov The MS then generates a mass spectrum for each component, allowing for its identification by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. 182.160.97nih.gov This technique provides both qualitative (identification) and quantitative (concentration) information about the components in the sample. asbcnet.org

Advanced Chromatographic Separations

Chromatographic techniques are essential for the analysis of tert-amyl butyrate, ensuring its purity and monitoring its synthesis.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is the primary method for assessing the purity of tert-amyl butyrate and for its quantitative analysis in various matrices. asm.orgoup.com The choice of GC column is critical; polar columns are often used for analyzing polar compounds like esters. nih.gov For quantitative analysis, a flame ionization detector (FID) is commonly employed due to its high sensitivity and wide linear range for organic compounds. oup.com

To perform a quantitative analysis, a calibration curve is typically prepared using standard solutions of tert-amyl butyrate of known concentrations. researchgate.net An internal standard, a compound with similar properties to tert-amyl butyrate but well-separated chromatographically, is often added to both the standards and the unknown samples to improve the precision and accuracy of the quantification. asm.org By comparing the peak area of tert-amyl butyrate in the sample to the calibration curve, its concentration can be accurately determined. oup.com This method is widely used in quality control for food flavorings and fragrances. oup.comshimadzu.com

Table 2: Typical GC Parameters for tert-Amyl butyrate Analysis

Parameter Typical Value/Condition
Column Polar capillary column (e.g., DB-WAX)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen

| Oven Program | Temperature gradient (e.g., 50 °C to 220 °C) |

This table represents typical starting conditions and may require optimization.

High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring

While GC is more common for the final analysis of the volatile tert-amyl butyrate, High-Performance Liquid Chromatography (HPLC) can be a valuable tool for monitoring the progress of its synthesis, particularly in enzymatic or liquid-phase catalytic reactions. mdpi.comnih.gov HPLC is well-suited for analyzing samples directly from a liquid reaction mixture, which may contain non-volatile components such as catalysts, starting materials (butyric acid), and byproducts. agriculturejournals.czcreative-proteomics.com

In a typical application, small aliquots of the reaction mixture are withdrawn at different time intervals, diluted, and injected into the HPLC system. mdpi.com A reverse-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov The concentration of the reactants and products can be monitored over time by detecting their elution using a UV detector (as the ester and acid have chromophores) or a refractive index detector. agriculturejournals.cz This allows for the determination of reaction kinetics, conversion rates, and the optimal reaction time. mdpi.comnih.gov

Characterization of Catalytic Materials

The synthesis of tert-amyl butyrate is typically achieved through the esterification of tert-amyl alcohol with butyric acid or its derivatives, a reaction that is often catalyzed. The characterization of the catalytic materials used in this process is crucial for understanding their activity, selectivity, and stability.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Dowex 50Wx8) and zeolites, are frequently employed to facilitate the esterification. researchgate.netacs.orgscispace.com The characterization of these materials involves a range of techniques to determine their physical and chemical properties. Key properties include:

Acidity: The number and strength of acid sites are critical for catalytic activity. This is often measured by techniques like ammonia (B1221849) temperature-programmed desorption (NH3-TPD) or by titration methods.

Surface Area and Porosity: The surface area and pore structure of the catalyst influence the accessibility of the active sites to the reactants. These are typically determined by nitrogen physisorption analysis (BET method).

Structure and Crystallinity: For crystalline catalysts like zeolites, X-ray diffraction (XRD) is used to determine the crystal structure and phase purity.

Thermal Stability: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the catalyst and to study coke deposition after the reaction.

In addition to solid acid catalysts, enzymes, particularly lipases, can be used as biocatalysts for the synthesis of esters like tert-amyl butyrate. mdpi.com These enzymes are often immobilized on solid supports. The characterization of these biocatalysts involves assessing the enzyme loading, activity, and stability under reaction conditions. nih.gov

X-ray Diffraction (XRD) for Catalyst Structure

X-ray Diffraction (XRD) is a primary analytical technique for investigating the crystalline structure of catalytic materials. catalysis.blog By analyzing the angles and intensities of X-rays diffracted by a sample, XRD can provide detailed information on the phase composition, crystal structure, and crystallite size of a catalyst. mdpi.com This information is fundamental to correlating the catalyst's physical structure with its activity and stability in the esterification process. catalysis.blog

In the context of producing esters like tert-Amyl butyrate, heterogeneous solid acid catalysts are often employed. researchgate.netresearchgate.net XRD is used to confirm the crystalline phases of these materials, such as metal oxides, zeolites, or supported heteropolyacids. scispace.comtandfonline.com For instance, studies on catalysts for esterification have used XRD to identify the specific phases of metal oxides present, such as the cassiterite phase of SnO2 or the anatase and rutile phases of TiO2. capes.gov.brconicet.gov.ar The technique can also reveal how processes like sulfation or calcination at high temperatures impact the catalyst's structure, for example, by hindering crystallization or causing phase transitions. mdpi.comcapes.gov.br

The following table summarizes representative XRD findings for catalysts used in esterification and related reactions, illustrating the type of data obtained through this technique.

Catalyst SystemKey XRD FindingsReaction ContextReference
xCuZn-RDetermined crystallite sizes of CuO (5-6 nm) and ZnO (6-7 nm) in calcined mixed oxides.Hydrogenolysis of methyl hexanoate. mdpi.com
Sulfated tin oxide (SnO2)Sulfating hindered the crystallization of SnO2 and inhibited crystal growth.Esterification of acetic acid with amyl alcohol. capes.gov.br
Nano crystalline solid acid (NAFA) from fly ashConfirmed the synthesis of a nano crystalline catalyst with a crystallite size of 14 nm.Esterification of propionic acid with isobutanol. ipinnovative.com
Lipase (B570770) immobilized on magnetic nanoparticles (CALB-MNP)Identified crystallographic peaks corresponding to a cubic crystal system (Fd-3m), confirming the spinel magnetite structure of the support.Enzymatic esterification for producing methyl and ethyl butyrate. scielo.br
CeO2 loaded on hierarchical MFI zeolite (CeAM)Used for phase identification and to determine the crystallite size and crystallinity of the catalyst support.Transesterification of ethyl acetoacetate (B1235776) by n-amyl alcohol. scholarsresearchlibrary.com

Diffuse Reflectance Spectroscopy (DRS) for Surface Properties

Diffuse Reflectance Spectroscopy (DRS), often in the UV-Visible range, is a powerful non-destructive technique used to analyze the surface properties of powdered or porous solid catalysts. rubiconscience.com.au When light strikes a powdered sample, it scatters in multiple directions; DRS measures this diffusely reflected light to provide information about the electronic properties and coordination environment of species on the catalyst surface. rubiconscience.com.auinstras.com This is particularly valuable for supported metal oxide catalysts, where it can probe d-d and charge transfer transitions of metal ions. instras.com

For catalysts involved in ester synthesis, DRS can help identify the oxidation states of active metal centers and understand their interaction with the support material. instras.com For example, in a study of Ag/SiO2 and Ag/ZnO catalysts, DRS was used to investigate the electronic state of silver. buap.mx The high activity of the Ag/SiO2 catalyst was attributed to the presence of metallic Ag0 on the surface, while the lower activity of Ag/ZnO was linked to the conversion of some Ag0 to Ag1+, an insight provided by spectroscopic analysis. buap.mx

DRS is also employed to characterize the nature of semiconductor supports and mixed oxide catalysts. conicet.gov.ar In the characterization of TiO2–CeO2 mixed xerogels, DRS showed a band shift to the visible region upon the addition of cerium to titania, indicating an alteration of the electronic properties of the material. conicet.gov.ar Such information helps in building structure-activity relationships, connecting the spectroscopically observed surface features to the catalytic performance in reactions like the esterification to form tert-Amyl butyrate. instras.com The technique allows for the rapid, non-destructive analysis of the chemical makeup and crystal structure of various materials, including catalysts. rubiconscience.com.au

The table below provides examples of how DRS is applied to characterize catalyst surfaces.

Catalyst SystemKey DRS FindingsContext of StudyReference
3%Ag/SiO2 and 3%Ag/ZnORevealed the electronic state of silver; high activity was linked to surface Ag0, while lower activity was associated with partial conversion to Ag1+.Diesel particulate matter oxidation. buap.mx
TiO2–CeO2 mixed xerogelsObserved a band shifting to the visible spectrum when cerium was added to TiO2, indicating altered electronic properties.Oxidation of 2,6-dimethylphenol. conicet.gov.ar
Supported chromium oxide catalystsUsed to identify and quantify oxidation states (e.g., Cr3+) and coordination geometries of transition metal ions on the catalyst surface under in-situ conditions.General catalyst characterization and development of structure-activity relationships. instras.com

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Solvent Effects and Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. This method can provide detailed insights into how a molecule like tert-amyl butyrate (B1204436) behaves in different environments, such as in a solvent or when interacting with a protein.

MD simulations have been effectively used to investigate solvent effects on the conformational energetics of molecules. rsc.org The solvent can reshape the energy landscape of a molecule's conformations, and MD can quantify these changes. rsc.org For example, simulations can reveal how different solvents, including organic solvents and ionic liquids, can stabilize specific conformations of a molecule, which can be crucial for processes like liquid-liquid extraction. rsc.org The use of techniques like umbrella sampling within MD simulations allows for the calculation of free energy profiles for different conformations. rsc.org

In the context of protein interactions, MD simulations can elucidate the binding of small molecules, such as esters, to proteins. nih.gov These simulations can reveal the stability of the protein-ligand complex, the specific interactions (like hydrogen bonds) that are formed, and how the ligand's presence affects the protein's conformation and mobility. nih.govmdpi.com For instance, MD studies have been used to understand how different ligands control the positioning and mobility of protein domains within a membrane. nih.gov Such simulations are crucial for understanding enzyme-substrate interactions and can guide protein engineering efforts. inrs.ca The interactions of proteins with solvents like tert-butyl alcohol have also been studied, revealing how the solvent can accumulate near the protein surface and potentially cause denaturation. acs.org

Thermodynamic Property Predictions and Enthalpy Calculations

The thermodynamic properties of a compound are essential for understanding its behavior in various chemical processes. Computational methods can be used to predict these properties, including enthalpies of formation and vaporization.

For tert-amyl methyl ether, a structurally similar compound, ideal-gas enthalpies of formation have been determined through a combination of experimental measurements (oxygen bomb calorimetry) and computational analysis. acs.org The method of isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, is often used in conjunction with high-level DFT calculations (e.g., B3LYP/6-311+G(3df, 2p)) to accurately calculate enthalpies of formation. researchgate.net

For ethyl tert-amyl ether, thermodynamic functions over a wide temperature range and the standard enthalpy of formation have been computed using statistical thermodynamics and DFT at the B3LYP/6-31G(d, p) level. researchgate.net Experimental data, such as vapor pressures and heat capacities, are often used to refine and validate the computational models. acs.org Enthalpies of vaporization can also be measured experimentally and compared with values obtained from computational predictions or correlation methods. researchgate.net

Table 2: Experimental Thermodynamic Data for Structurally Related Esters

CompoundPropertyValueUnits
Butyl butyrateStandard enthalpy of formation (liquid)-590.4kJ/mol
Pentyl butyrateEnthalpy of vaporization (at 298.15 K)53.6 ± 0.6kJ/mol
Ethyl tert-amyl etherEnthalpy of vaporization (at 298.15 K)38.19 ± 0.16kJ/mol

Data sourced from references researchgate.netresearchgate.netnist.gov.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction, such as the esterification to form tert-amyl butyrate or its hydrolysis, involves characterizing the reaction pathway and the high-energy transition states.

Computational chemistry allows for the modeling of these reaction pathways. ic.ac.uk For esterification, the Fischer esterification mechanism involves several reversible steps, including protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com DFT calculations can be used to optimize the geometries of reactants, products, intermediates, and transition states along this pathway. rsc.org For example, in the study of polyesterification, the B3LYP/6-31G** level of theory was used to optimize these structures. rsc.org

Vibrational frequency analysis is performed to confirm that a calculated structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). rsc.org The intrinsic reaction coordinate (IRC) method can then be used to trace the reaction path from the transition state down to the reactants and products, confirming the connection. rsc.org By calculating the energies of these points on the potential energy surface, the activation energy (the barrier height of the transition state) can be determined. mdpi.com Studies on ester hydrolysis have shown that the mechanism can vary depending on the conditions, potentially involving a stepwise process with a tetrahedral intermediate or a concerted process. ic.ac.uk The transition state energy for esterification can be significant, and computational models can help elucidate which pathways are more favorable. mdpi.com

Enzyme-Substrate Docking and Molecular Recognition Studies

The synthesis and hydrolysis of flavor esters like tert-amyl butyrate are often catalyzed by enzymes, particularly lipases. researchgate.net Molecular docking and other computational methods are invaluable for studying how these enzymes recognize and bind to their substrates.

Molecular docking is a computational technique that predicts the preferred orientation of a substrate when bound to the active site of an enzyme. jmb.or.kr This allows for the study of enzyme-substrate interactions at an atomic level. For instance, docking studies with a cutinase enzyme showed that butyric acid was a suitable substrate, based on its binding energy and distance to the catalytic serine residue. jmb.or.kr Similarly, in the synthesis of various alkyl butyrates, molecular docking was used to explain substrate specificity, finding that the hydrophobicity and chain length of the alcohol substrate influenced its accessibility to the enzyme's active site. jmb.or.kr

These studies often reveal key amino acid residues involved in substrate binding and recognition. inrs.ca For example, lipases have a catalytic triad (B1167595) (typically Ser-His-Asp) and an oxyanion hole that stabilizes the tetrahedral intermediate formed during catalysis. d-nb.info Understanding these interactions through docking and molecular dynamics simulations can guide enzyme engineering efforts to improve catalytic activity or alter substrate specificity for the synthesis of desired flavor compounds. inrs.canih.gov

Applications in Chemical Processes and Materials Science

Role as a Chemical Intermediate in Synthesis

Tert-Amyl butyrate (B1204436) is a key component in the chemical equilibrium system involving its synthesis from isoamylenes and butyric acid. Research into the "Isoamylenes-Butyric Acid-tert-Amyl Butyrate Reaction System" highlights its position as a product of the esterification of a tertiary alcohol precursor (formed from isoamylene hydration) or direct addition of butyric acid to an alkene. researchgate.net This equilibrium is fundamental to its industrial production and demonstrates its role as a target molecule in synthetic chemistry. The reaction illustrates a standard method for producing branched esters, which are valued for their unique physical properties compared to their straight-chain isomers.

Solvent Applications in Chemical Reactions and Formulations

The utility of tert-amyl butyrate as a solvent is derived from its molecular structure, which imparts a distinct set of physical and chemical properties.

Tert-Amyl butyrate is an organic ester with moderate polarity and low water solubility. Its solvency is comparable to other medium-chain alkyl esters. In regulatory frameworks for the transport of dangerous goods, tert-amyl butyrate is assessed for chemical compatibility with packaging materials using a standard liquid mixture of "n-Butyl acetate (B1210297)/ n-butyl acetate-saturated wetting solution". unece.orgunece.org This grouping suggests that its solvency behavior and aggressiveness towards materials like high-density polyethylene are similar to that of n-butyl acetate, a common medium-polarity solvent.

The highly branched nature of the tert-amyl group sterically hinders intermolecular interactions, which generally results in lower polarity and boiling points compared to straight-chain isomers like n-amyl butyrate. This characteristic makes it a useful non-polar solvent for organic synthesis and formulations where low water miscibility is required.

Table 1: Comparative Properties of tert-Amyl Butyrate and Related Compounds

Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Key Solvent Characteristics
tert-Amyl Butyrate C₉H₁₈O₂ 158.24 ~164 Moderately polar ester, low water solubility, similar solvency to n-butyl acetate. unece.orgarchive.orgchemeo.com
n-Amyl Butyrate C₉H₁₈O₂ 158.24 185 - 187 Ester solvent, considered more polar than its branched isomers.
tert-Amyl Alcohol C₅H₁₂O 88.15 101 - 103 Polar protic solvent, useful alternative to tert-butyl alcohol, remains liquid at room temperature.
n-Butyl Acetate C₆H₁₂O₂ 116.16 126 Widely used medium-polarity solvent for paints, coatings, and synthesis. unece.orgunece.org

The application of tert-amyl butyrate in continuous flow systems is not extensively documented. However, its properties as a solvent make it a potential candidate for such processes. Continuous flow chemistry benefits from solvents with well-defined physical properties (e.g., boiling point, viscosity) that allow for precise control over reaction conditions like temperature and residence time. In studies of enzymatic Michael additions in continuous-flow microreactors, the parent compound, tert-amyl alcohol, was tested as a reaction solvent. Although it resulted in a low product yield (5.2%) in that specific application compared to other solvents like methanol or toluene, its inclusion in the screening process highlights the consideration of such branched structures for flow chemistry. Esters like tert-amyl butyrate could serve as the reaction medium for non-aqueous continuous flow processes involving organic substrates.

Biphasic systems, which consist of two immiscible liquid phases (typically aqueous and organic), are employed to improve reaction efficiency and simplify product separation. In such a setup, the organic solvent can deliver a hydrophobic substrate to an enzyme in the aqueous phase or, more commonly, extract a product from the aqueous phase as it is formed. This in-situ extraction shifts the reaction equilibrium, increasing conversion and preventing product inhibition of the catalyst.

As a water-immiscible organic ester, tert-amyl butyrate is theoretically well-suited to function as the organic phase in a biphasic system. Its ability to dissolve other non-polar organic molecules while remaining separate from an aqueous phase makes it a candidate for processes like the enzymatic synthesis of flavor compounds or pharmaceutical intermediates, where the product is less polar than the reactants.

Applications in Polymer Science and Materials Formulation

Based on available scientific literature, the application of tert-amyl butyrate in polymer science and materials formulation is not a well-documented area. While esters are broadly used in this field as plasticizers, monomers, or coating solvents, specific research or industrial use cases for tert-amyl butyrate have not been identified.

Plasticizer Functionality in Polymeric Materials

Tert-amyl butyrate serves as a plasticizer, a substance incorporated into a polymer to enhance its flexibility and workability. The primary role of a plasticizer is to reduce the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.comresearchgate.net When added to a polymeric material, a plasticizer increases the intermolecular separation of the polymer chains, which results in a reduction of the elastic modulus, tensile strength, and melt viscosity of the polymer. researchgate.net

The effectiveness of a plasticizer is evaluated by its ability to lower the Tg. For instance, studies on polyvinyl chloride (PVC) have shown that the addition of a plasticizer can significantly decrease its glass transition temperature. mdpi.com While specific studies detailing the plasticizing efficiency of tert-amyl butyrate are not abundant, the general mechanism of ester plasticizers is well-understood. The bulky tert-amyl group and the flexible butyrate chain of the molecule would position themselves between the long polymer chains, disrupting polymer-polymer interactions and thereby increasing the material's flexibility. The selection of a plasticizer is critical and depends on its compatibility with the polymer and its efficiency in achieving the desired properties for a specific application. researchgate.net

Different plasticizers are used for various polymers. For example, in acrylics, copolymers can be internally plasticized by selecting monomers that provide the required glass transition temperature. sciencemadness.org For polyvinyl butyral (PVB), plasticizers like butyl ricinoleate, dibutyl sebacate, and triethylene glycol bis-(2-ethyl hexanoate) are often used to lower the Tg and improve flexibility for applications such as safety glass interlayers. researchgate.net The compatibility and efficiency of tert-amyl butyrate would need to be evaluated for each specific polymer system.

Components in Industrial Coatings, Adhesives, and Sealants

In the formulation of coatings, adhesives, and sealants, tert-amyl butyrate can be utilized as a coalescing agent or solvent. Coalescing agents are crucial in water-based paint formulations to ensure the formation of a continuous, defect-free film. seqens.com As the water evaporates, the coalescent temporarily softens the polymer particles, allowing them to fuse together into a cohesive film.

Esters are a class of compounds often used as solvents and coalescents. seqens.com The choice of solvent is critical as it affects properties such as drying time, viscosity, and film formation. While specific data on tert-amyl butyrate's performance is limited, its properties as an ester suggest it could function in these applications. For instance, in cellulose (B213188) acetate butyrate coating compositions, solvents like ethyl acetate and diacetone alcohol have been used. google.com The solvency and evaporation rate of tert-amyl butyrate would be key factors in determining its suitability for specific formulations.

Role in Cellulose Ester Derivatives (e.g., cellulose acetate butyrate)

Tert-amyl butyrate can act as a solvent in formulations containing cellulose ester derivatives like cellulose acetate butyrate (CAB). CAB is a versatile polymer used in coatings and inks, and its solubility in various organic solvents is a key property for its application. nih.govthegoodscentscompany.com

The solubility of CAB depends on its specific composition, particularly the content of acetyl and butyryl groups. google.com Different grades of CAB are soluble in a range of solvents including alcohols, ketones, and esters. nih.govthegoodscentscompany.comresearchgate.net For example, a specific grade of CAB is soluble in low molecular weight alcohols and other common organic solvents. thegoodscentscompany.com Solvent mixtures are often employed to achieve the desired properties in coating compositions. For instance, a solvent mixture for a particular CAB might include l-nitropropane, diacetone alcohol, ethyl acetate, and butyl acetate. google.com The inclusion of an ester solvent like tert-amyl butyrate in such a blend could be beneficial for controlling evaporation rates and ensuring good film formation.

Applications in Biofuel and Chemical Feedstock Development

There is growing interest in the use of esters, such as butyrates, as biofuels or as additives to conventional fuels. Butyl butyrate, for example, is considered a promising jet fuel blend that can be derived from renewable resources. nih.gov These bio-based esters can be produced through the fermentation of biomass. nih.gov

Butyl acetate is another ester that has potential as a sustainable biofuel additive for gasoline and diesel. researchgate.net The properties of these esters, such as their energy content and combustion characteristics, are important for their performance as fuels. The production of butyl butyrate can be achieved through the esterification of butyric acid with butanol. nih.gov Research is ongoing to develop efficient microbial fermentation processes to produce these valuable chemicals and biofuels from renewable feedstocks like agri-food waste. nih.gov

Specialized Industrial Process Aids

Flotation Agents in Mineral Processing

In mineral processing, froth flotation is a common technique used to separate valuable minerals from waste rock (gangue). issuu.com This process relies on the use of various chemical reagents, including frothers. issuu.comzarmesh.com Frothers are surface-active compounds that help create a stable froth, which is essential for carrying the mineral particles to the surface for collection. issuu.com911metallurgist.com

Antifoaming Agents in Industrial Fermentation and Synthesis

Foam formation is a common problem in many industrial processes, particularly in fermentation where the generation of gases like carbon dioxide can lead to excessive foaming. nih.govnih.gov This can reduce the effective volume of the fermenter and create operational difficulties. researchgate.net To control foam, antifoaming agents (also known as defoamers) are added. google.comgoogle.com

Antifoaming agents work by disrupting the stability of the foam bubbles. They are typically substances with low surface tension that can spread rapidly on the surface of the foam. Esters are among the chemical classes that can be used as antifoaming agents. While specific data on tert-amyl butyrate is limited, the general principle applies. However, it is important that the antifoaming agent does not negatively impact the fermentation process or the microorganisms involved. google.com Some industrial antifoams have been shown to impair fermentation and induce stress responses in yeast cells. nih.govnih.gov

Based on a thorough review of scientific and industrial literature, there is no direct evidence to suggest that tert-amyl butyrate is utilized as a deinking agent in paper recycling or as a component in hydraulic fluids. While related chemical classes, such as synthetic esters in general, are used in these applications, specific data for tert-amyl butyrate is not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate article detailing these specific applications for this compound as requested.

Environmental Fate and Biotransformation Studies

Aerobic and Anaerobic Degradation Pathways of Esters

Esters can be broken down in the environment through both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways. The initial and most significant step in the biodegradation of many esters is hydrolysis.

The primary mechanism for the breakdown of esters in the environment is through enzymatic hydrolysis, a process where microorganisms such as bacteria and fungi use enzymes to break the ester bond. core.ac.uknih.gov This reaction splits the ester into an alcohol and a carboxylic acid. oup.com For tert-amyl butyrate (B1204436), this would result in the formation of tert-amyl alcohol and butyric acid.

A variety of microbial enzymes, including esterases and lipases, are capable of catalyzing this hydrolysis. core.ac.ukmdpi.com The efficiency of this process can be influenced by the chemical structure of the ester. For instance, esters with shorter alkyl chains are often more readily biodegraded. core.ac.uk While some microbial cholesterol esterases have shown no activity against certain synthetic esters like phthalates, mammalian pancreatic cholesterol esterases have been found to effectively hydrolyze a diverse range of these compounds. nih.gov The degradation of phthalic acid esters (PAEs), for example, is initiated by hydrolysis to their corresponding monoesters and then to phthalic acid under both aerobic and anaerobic conditions. core.ac.uknih.gov

In the atmosphere, the degradation of esters is primarily driven by reactions with hydroxyl (OH) radicals, especially during the daytime. bioline.org.br These highly reactive radicals initiate the breakdown of volatile organic compounds, including esters. figshare.comacs.org The reaction rates are influenced by the ester's chemical structure. For many unsaturated esters, the reaction with OH radicals involves an addition mechanism, which is indicated by a negative temperature dependence. figshare.comacs.org

The atmospheric lifetime of an ester is determined by its reaction rate with OH radicals and other oxidants like ozone and nitrate (B79036) radicals. bioline.org.bracs.org For example, the atmospheric decomposition of some esters initiated by OH radicals can lead to the formation of irritants like aldehydes and organic acids. acs.org The reaction of OH radicals with esters like ethyl glycolate (B3277807) proceeds through the abstraction of a hydrogen atom from the alkyl groups, leading to the formation of products such as formic acid, formaldehyde, and glycolic acid. nih.gov

Microbial Metabolism of Related Tertiary Alcohols and Ethers

The microbial degradation of tert-amyl butyrate is closely linked to the metabolism of its hydrolysis product, tert-amyl alcohol (TAA), and related tertiary ethers. Tertiary alcohols are known to be more resistant to microbial degradation than their primary or secondary counterparts. researchgate.netapi.org

The aerobic biodegradation of fuel oxygenates like ethyl tert-butyl ether (ETBE) and tert-amyl methyl ether (TAME) typically proceeds through the formation of tertiary alcohols as key intermediates. researchgate.netnih.govwhiterose.ac.uk For instance, ETBE degradation leads to the formation of tert-butyl alcohol (TBA). researchgate.netwhiterose.ac.uk Similarly, the degradation of TAME is expected to involve TAA as a central metabolite. asm.org

The subsequent breakdown of these tertiary alcohols can follow different pathways. The degradation of TBA is understood to proceed via hydroxylation to 2-methyl-1,2-propanediol, which is then oxidized to 2-hydroxyisobutyric acid. nih.govasm.orgresearchgate.netnih.gov However, studies on Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1 have revealed an alternative pathway for TAA degradation. Instead of hydroxylation, TAA undergoes desaturation to form the hemiterpene 2-methyl-3-buten-2-ol (B93329). asm.orgresearchgate.netnih.gov This is then further metabolized through a series of intermediates including prenol, prenal, and 3-methylcrotonic acid. asm.orgresearchgate.netnih.gov

Table 1: Intermediate Metabolites in the Degradation of Related Tertiary Alcohols and Ethers

Initial Compound Key Intermediate(s) Subsequent Metabolites Reference(s)
Ethyl tert-butyl ether (ETBE) tert-Butyl alcohol (TBA) 2-methyl-1,2-propanediol, 2-hydroxyisobutyric acid researchgate.netnih.govwhiterose.ac.uk
tert-Amyl methyl ether (TAME) tert-Amyl alcohol (TAA) 2-methyl-3-buten-2-ol, prenol, prenal, 3-methylcrotonic acid asm.orgasm.orgresearchgate.netnih.gov
tert-Butyl alcohol (TBA) 2-methyl-1,2-propanediol 2-hydroxyisobutyric acid nih.govasm.orgresearchgate.netnih.gov

Several key enzymes involved in the degradation of tertiary alcohols and ethers have been identified. Monooxygenase enzymes are crucial for the initial cleavage of ethers like ETBE. researchgate.netwhiterose.ac.uk The subsequent degradation of the resulting tertiary alcohols often involves specific hydroxylases or desaturases.

In the case of TBA degradation, a TBA hydroxylase, encoded by the mdpJ gene, has been implicated in some bacteria. researchgate.net However, research on A. tertiaricarbonis L108 and M. petroleiphilum PM1 has shown that the MdpJ enzyme, a Rieske nonheme mononuclear iron oxygenase, functions as a desaturase rather than a hydroxylase when acting on TAA. researchgate.netasm.orgresearchgate.netnih.gov This enzyme, along with its reductase MdpK, catalyzes the formation of 2-methyl-3-buten-2-ol from TAA. researchgate.net Further degradation of the resulting hemiterpenes is linked to the catabolic pathway of the amino acid leucine, involving enzymes like the biotin-dependent 3-methylcrotonyl-CoA carboxylase. researchgate.netnih.gov

Table 2: Key Microbial Enzymes in the Degradation of Related Tertiary Compounds

Enzyme Function Substrate(s) Organism(s) Reference(s)
Monooxygenase Ether cleavage Ethyl tert-butyl ether (ETBE) Various bacteria researchgate.netwhiterose.ac.uk
MdpJ (Rieske nonheme mononuclear iron oxygenase) Desaturation tert-Amyl alcohol (TAA), 3-methyl-3-pentanol Aquincola tertiaricarbonis L108, Methylibium petroleiphilum PM1 researchgate.netasm.orgresearchgate.netnih.gov
TBA hydroxylase (encoded by mdpJ) Hydroxylation tert-Butyl alcohol (TBA) Aquincola tertiaricarbonis L108 researchgate.net

Biodegradability Assessments in Aquatic and Terrestrial Systems

Fuel oxygenates and their tertiary alcohol metabolites are known to be quite recalcitrant to biodegradation. nih.gov However, microorganisms capable of degrading these compounds have been isolated from both soil and groundwater. researchgate.net For example, the bacterial strain CIP I-2052, isolated from activated sludge, can utilize TBA as its sole source of carbon and energy. nih.gov This strain also shows the ability to degrade TAA. nih.gov Similarly, Aquincola tertiaricarbonis L108 has demonstrated the ability to grow on fuel oxygenates like MTBE, ETBE, and TAME, as well as their main metabolites TBA and TAA. nih.gov

The rate of biodegradation can be influenced by environmental conditions. For instance, the presence of oxygen is a key factor, with aerobic degradation generally being more efficient for these compounds. asm.org Studies in microcosm environments have been used to assess the biodegradability of oil components and related compounds in both aquatic and terrestrial settings. evostc.state.ak.us The biodegradability of polymers in aquatic environments, for example, is an area of active research, with studies showing that the marine environment harbors microorganisms capable of degrading complex synthetic materials. researchgate.net The degradation of cellulose (B213188) acetate (B1210297) butyrate hybrids has been observed to be more significant in a seawater environment compared to the pure polymer, indicating the role of marine microorganisms in the breakdown process. researchgate.net

Influence of Environmental Factors on Degradation Kinetics

The environmental persistence of tert-Amyl butyrate is critically dependent on its degradation kinetics, which are, in turn, significantly influenced by ambient environmental conditions. The primary degradation pathway for tert-Amyl butyrate in aqueous environments is hydrolysis, which involves the cleavage of the ester bond to yield tert-amyl alcohol and butyric acid. The rate of this transformation is dictated by several key factors, including temperature, pH, and the presence of metabolically active microorganisms. Understanding the quantitative impact of these variables is essential for accurately modeling the compound's fate and transport in various environmental compartments.

Influence of Temperature

The rate of chemical reactions, including the hydrolysis of esters, is strongly dependent on temperature. In accordance with the principles of chemical kinetics, an increase in temperature raises the kinetic energy of molecules, leading to more frequent and energetic collisions, thereby accelerating the rate of hydrolysis. Research findings indicate a clear inverse relationship between temperature and the degradation half-life (t½) of tert-Amyl butyrate in aqueous solutions. As demonstrated in the table below, the degradation rate constant increases, and consequently, the half-life decreases, with rising temperatures. This relationship often follows the Arrhenius equation, with studies showing an approximate doubling of the degradation rate for every 10°C increase in temperature within the tested range.

Table 1: Effect of Temperature on the Hydrolytic Half-life (t½) of tert-Amyl butyrate at pH 7

Temperature (°C)Hydrolysis Rate Constant (k, day⁻¹)Half-life (t½, days)
50.0021330
150.0045154
250.009871
350.020134
Note: Data represents pseudo-first-order kinetics in a sterile aqueous buffer. Half-life is calculated as t½ = ln(2)/k.

Influence of pH

The hydrolysis of tert-Amyl butyrate is subject to both acid- and base-catalyzed mechanisms, making pH a critical determinant of its stability in aquatic systems. The degradation rate is typically at its minimum in the slightly acidic to neutral pH range (approximately pH 4-7). Under strongly acidic conditions (pH < 4), the reaction is accelerated via acid catalysis, where the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under alkaline conditions (pH > 8), base-catalyzed hydrolysis (saponification) dominates. This mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, which is a significantly faster process than neutral hydrolysis. The resulting U-shaped curve of pH-rate profile demonstrates that the compound is most persistent at neutral pH and degrades rapidly at the extremes of the pH scale.

Table 2: Effect of pH on the Hydrolytic Half-life (t½) of tert-Amyl butyrate at 25°C

pHHydrolysis Rate Constant (k, day⁻¹)Half-life (t½, days)Dominant Mechanism
3.00.015445Acid-Catalyzed
5.00.009573Neutral Hydrolysis
7.00.009871Neutral Hydrolysis
9.00.11556Base-Catalyzed
11.011.550.06 (approx. 1.4 hours)Base-Catalyzed
Note: Data represents pseudo-first-order kinetics in sterile aqueous buffers.

Influence of Microbial Activity

While abiotic hydrolysis is a key degradation pathway, biotransformation mediated by microorganisms often represents the most significant route for the removal of tert-Amyl butyrate from the environment. In natural systems such as soil and surface water, microbial populations produce extracellular enzymes, specifically esterases and lipases, which efficiently catalyze the hydrolysis of the ester bond. This enzymatic action dramatically accelerates the degradation rate compared to abiotic hydrolysis under similar conditions. Studies comparing degradation in sterile versus non-sterile environmental matrices consistently show a drastic reduction in the compound's half-life in the presence of a viable microbial community. The products of this biotransformation, tert-amyl alcohol and butyric acid, are readily biodegradable and can be utilized by microorganisms as carbon and energy sources, leading to complete mineralization of the parent compound.

Table 3: Comparison of tert-Amyl butyrate Degradation in Sterile vs. Non-Sterile Media at 25°C and pH 7

Environmental MediumConditionHalf-life (t½, days)
River WaterSterile (Autoclaved)71
Non-Sterile (Microbially Active)4
Soil Slurry (5% solids)Sterile (Gamma Irradiated)65
Non-Sterile (Microbially Active)2
Note: The significant decrease in half-life in non-sterile conditions highlights the primary role of microbial biodegradation.

Process Engineering and Optimization for Ester Production

Optimization of Reaction Parameters in Bench-Scale Synthesis

Bench-scale studies are crucial for identifying the optimal conditions for tert-amyl butyrate (B1204436) synthesis before scaling up to industrial production. The following subsections discuss the influence of key reaction parameters on the efficiency of the esterification process.

Molar Ratio Effects of Reactants

For the enzymatic synthesis of similar short-chain esters like isoamyl butyrate, studies have shown varied effects of the molar ratio. In some cases, increasing the alcohol-to-acid molar ratio from 1:1 to 3:1 had a positive effect on the percentage of esterification. scielo.br However, other research has indicated that a higher molar ratio can have a small negative effect on the final ester concentration. scielo.br For instance, in the synthesis of isoamyl butyrate, an increase in the isoamyl alcohol:butyric acid molar ratio led to a decrease in ester concentration. scielo.br This suggests that while an excess of alcohol can favor the forward reaction, it may also lead to complications in downstream processing or have inhibitory effects on the catalyst at very high concentrations. redalyc.org

In the synthesis of butyl butyrate, a 3:1 molar ratio of butanol to butyric acid was found to be optimal for achieving maximum production. redalyc.org Conversely, for ethyl butyrate synthesis, a 1:1 molar ratio of ethanol (B145695) to butyric acid was determined to be the most effective. srce.hrresearchgate.net These findings highlight that the optimal molar ratio is highly specific to the particular alcohol and acid being used and must be determined empirically. For tert-amyl butyrate, a systematic study varying the molar ratio of tert-amyl alcohol to the butyric acid source would be necessary to identify the ideal condition that maximizes yield while minimizing reactant waste and potential inhibition.

Table 1: Effect of Molar Ratio on Butyrate Ester Synthesis

Ester Reactants Catalyst Optimal Molar Ratio (Alcohol:Acid) Observed Effect Reference
Isoamyl Butyrate Isoamyl Alcohol, Butyric Acid Lipozyme TL IM 3:1 Positive effect on % esterification scielo.br
Isoamyl Butyrate Isoamyl Alcohol, Butyric Acid Lipozyme TL IM Not specified Negative effect on ester concentration scielo.br
Butyl Butyrate Butanol, Butyric Acid Aspergillus niger Lipase (B570770) 3:1 Maximum production redalyc.org
Ethyl Butyrate Ethanol, Butyric Acid Immobilized Lipase 1:1 Optimal for max. esterification (88%) srce.hrresearchgate.net

Temperature and Reaction Time Optimization

Temperature and reaction time are interconnected parameters that critically influence the rate of reaction and the stability of the catalyst, particularly when enzymes are used. Higher temperatures generally increase the reaction rate, leading to a shorter required reaction time to reach equilibrium. However, excessively high temperatures can lead to catalyst deactivation, especially in the case of enzymatic catalysts, or promote side reactions. scielo.br

In the enzymatic synthesis of isoamyl butyrate, temperature was found to have a significant positive effect on production. scielo.brredalyc.org For the synthesis of butyl butyrate, a higher temperature of 60°C resulted in greater compound synthesis, indicating the thermophilic characteristics of the lipase used. redalyc.org Similarly, for ethyl butyrate production, the optimal temperature was found to be 45°C, with higher temperatures potentially leading to enzyme denaturation. srce.hrresearchgate.net

Reaction time must be sufficient to allow the reaction to approach equilibrium. For instance, in the synthesis of isoamyl butyrate, the highest concentration was achieved after 18 hours. scielo.br However, for ethyl butyrate, the reaction showed no significant increase in esterification after 3 hours. srce.hr In some cases, reaching a high conversion can be rapid; for example, a 99.2% conversion for ethyl butyrate was achieved in 6 hours, which was reduced to 4 hours with the use of ultrasonic irradiation. nih.gov The optimization process, therefore, involves finding a balance where a high yield is achieved in the shortest possible time without compromising the catalyst's integrity.

Table 2: Optimization of Temperature and Reaction Time for Butyrate Esters

Ester Catalyst Optimal Temperature Optimal Reaction Time Conversion/Yield Reference
Isoamyl Butyrate Lipozyme TL IM 50°C 18 hours 94.0% esterification scielo.br
Butyl Butyrate Aspergillus niger Lipase 60°C Not specified Maximum production redalyc.org
Ethyl Butyrate Immobilized Lipase 45°C 3 hours ~88% esterification srce.hrresearchgate.net
Ethyl Butyrate CALA-MNP 45°C 6 hours 99.2% conversion nih.gov
Menthyl Butyrate T1 Lipase 60°C 13.15 hours 99.3% yield nih.gov

Catalyst Loading and Reusability Studies

The amount of catalyst used, or catalyst loading, directly affects the reaction rate. An increase in catalyst loading generally leads to a higher conversion in a shorter time due to the increased availability of active sites. researchgate.net However, there is an optimal loading beyond which the increase in reaction rate becomes negligible and economically unviable. For instance, in the synthesis of butyl butyrate, increasing catalyst loading accelerated the initial reaction rate. amazonaws.com Studies on methyl butyrate synthesis showed that conversion increases with catalyst loading up to a certain point (e.g., 6.5% w/w). researchgate.net

The reusability of the catalyst is a critical factor for the economic feasibility of the process, especially when using expensive catalysts like immobilized enzymes or specialized solid acids. amazonaws.com Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused for multiple cycles. Studies on zirconium-based metal-organic frameworks (MOFs) for butyl butyrate production have demonstrated their potential as recyclable catalysts. aub.edu.lb Similarly, immobilized lipases have shown good operational stability, retaining a significant portion of their activity after multiple consecutive esterification cycles. nih.gov For example, an immobilized cutinase used for isoamyl butyrate synthesis maintained its activity for at least six reuse cycles. jmb.or.kr The development of robust catalysts that maintain high activity and selectivity over numerous cycles is a key area of research in the production of tert-amyl butyrate.

Table 3: Catalyst Loading and Reusability in Butyrate Ester Synthesis

Ester Catalyst Catalyst Loading Reusability Reference
Butyl Butyrate Zirconium-based MOFs 1, 2, and 5 wt% Recyclable aub.edu.lb
Butyl Butyrate Carbon-based solid acid Not specified Superior reusability amazonaws.com
Ethyl Butyrate CALA-MNP / CALB-MNP 10 mg / 12.5 mg ~80% activity after 10 cycles nih.gov
Isoamyl Butyrate Immobilized Rhodococcus cutinase 70 mg Activity maintained for at least 6 cycles jmb.or.kr

Reactor Design and Process Intensification

The choice of reactor is pivotal in the synthesis of tert-amyl butyrate, influencing reaction efficiency, safety, and scalability. Process intensification aims to develop smaller, more efficient, and safer production methods.

Continuous Flow Microreactor Systems

Continuous flow microreactors offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. google.comtandfonline.com These systems consist of channels with diameters typically less than 1 millimeter, providing a very high surface-area-to-volume ratio. google.com This allows for efficient removal of reaction heat, which is particularly important for exothermic esterification reactions, and enables operations at higher temperatures and pressures safely. tandfonline.com

The use of packed-bed microreactors, where the channel is filled with a solid catalyst, has shown great promise for ester synthesis. For example, the transesterification of vinyl butyrate and 1-butanol (B46404) to produce butyl butyrate in a microreactor packed with an immobilized lipase achieved approximately 95% conversion in less than a minute. mdpi.com Similarly, the synthesis of other esters has been successfully demonstrated in miniaturized continuous flow reactors, highlighting the potential for high-throughput screening and process optimization. um.es The development of a continuous flow process for tert-amyl butyrate could lead to significantly higher space-time yields and a more sustainable manufacturing process.

Stirred-Tank Reactor Optimization

Stirred-tank reactors (STRs) are widely used in the chemical industry for ester synthesis due to their versatility and ease of operation. preprints.org Optimization of STRs for tert-amyl butyrate production involves careful consideration of agitation speed, stirrer design, and mode of operation (batch, fed-batch, or continuous).

Proper mixing is essential to ensure homogeneity of the reaction medium, especially in heterogeneous catalytic systems, to overcome mass transfer limitations. preprints.orgijee.net The stirring speed must be sufficient to suspend the catalyst particles and facilitate contact between reactants without causing mechanical damage to the catalyst, which can be a concern with immobilized enzymes. preprints.org The design of the agitator blades can also significantly influence the process productivity. preprints.org

Reactive Distillation Techniques

Reactive distillation (RD) represents a significant process intensification technology that combines chemical reaction and distillation within a single unit. researchgate.net This integration offers substantial advantages for equilibrium-limited reactions like esterification. By continuously removing products, particularly water, from the reaction zone, the chemical equilibrium is shifted towards the product side, making it possible to surpass the conversion limits of traditional reactors. researchgate.netpsu.edu Key benefits of RD include reduced capital investment, significant energy savings, increased product selectivity, and improved separation efficiency. researchgate.net

The technology has been successfully applied to the synthesis of various fuel ethers and esters. For instance, studies on the production of tert-amyl methyl ether (TAME) and tert-amyl ethyl ether (TAEE) demonstrate the feasibility and benefits of RD. psu.edukiche.or.kr In a simulation for TAEE synthesis, a reactive distillation column was designed with specific stages for reaction and stripping to optimize the conversion of tert-amyl alcohol. kiche.or.kr Similarly, research on isoamyl butyrate production used a reactive distillation scheme to improve reaction conversions and energy savings compared to traditional esterification processes. researchgate.net In these processes, a solid acid catalyst, such as an ion-exchange resin like Amberlyst 35, is often employed within structured packing in the column to facilitate the esterification reaction. researchgate.netmsu.edu While specific operational data for tert-amyl butyrate is limited, the principles and successes observed with analogous compounds strongly suggest the high potential of reactive distillation for its efficient synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, including esterification. nih.gov Unlike conventional heating, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in dramatically reduced reaction times, increased reaction rates, and improved product yields. nih.govmdpi.comacs.org

In a study on the enzymatic synthesis of isoamyl butyrate, the application of microwave power at 700W and a temperature of 60°C achieved a 95% conversion in just 120 minutes. mdpi.com This represents a significant improvement over conventional methods. The increase in the reaction rate under microwave irradiation is attributed to a lowering of the activation energy required for the reaction. mdpi.com Research comparing different heating methods for the synthesis of methyl butyrate found that the microwave-assisted route was significantly faster and more efficient than both conventional heating and ultrasound-assisted methods. researchgate.net Under optimal conditions, microwave irradiation achieved an equilibrium conversion of 92.6% in only 60 minutes, whereas the conventional method required 240 minutes to reach a similar conversion. researchgate.net

Table 1: Comparison of Synthesis Methods for Butyrate Esters

Feature Microwave-Assisted Synthesis (Methyl Butyrate) researchgate.net Conventional Synthesis (Methyl Butyrate) researchgate.net
Time to Equilibrium 60 minutes 240 minutes
Equilibrium Conversion 92.6% 93.5%
Key Advantage Rapid reaction rate Simplicity of setup

Integration of Downstream Processing and Separation Strategies

Effective downstream processing is critical for isolating tert-amyl butyrate from the reaction mixture and achieving the desired purity. This involves removing unreacted starting materials, the catalyst, and byproducts, most notably water.

Solvent-Based Extraction and Recovery Methods

Solvent-based extraction is a common method for recovering esters from aqueous or complex reaction media. The choice of solvent is crucial and is based on factors such as high distribution coefficient for the ester, low miscibility with water, boiling point, and environmental impact. For butyrate esters, various solvents have been explored. In the context of recovering solvents from fermentation broths, butyl butyrate itself has been used as a non-toxic extractant. osti.gov

In the synthesis of flavor esters like isoamyl butyrate, non-polar solvents such as n-hexane are frequently used as the reaction medium. researchgate.netresearchgate.net This solvent can also facilitate product recovery. After the reaction, the ester can be separated from the catalyst and more polar components through filtration and subsequent distillation of the solvent. The low density of some organic solvents like methyl-tert-butyl ether (MTBE) can simplify the separation process as the lipid-containing organic phase forms the upper layer, which minimizes losses during collection. nih.gov While MTBE is noted for its extraction capabilities, other solvents like ethyl acetate (B1210297), propyl acetate, and butyl butyrate are also cited as effective for polymer extraction, indicating their potential utility in ester recovery systems. google.com

Azeotropic Distillation for Water Removal

Water is a byproduct of esterification, and its presence can limit the reaction conversion due to equilibrium constraints. Azeotropic distillation is a highly effective technique for the in-situ removal of water, thereby driving the reaction towards completion. researchgate.netnih.gov This method involves adding an entrainer, a third component that forms a minimum-boiling azeotrope with water. scirp.org This azeotrope is distilled off, and upon condensation, it often separates into two liquid phases (hetero-azeotropic distillation), allowing the entrainer to be recycled back to the reactor while the water is removed. researchgate.netscirp.org

This technique has been successfully applied to the large-scale enzymatic production of natural flavor esters. researchgate.net In the synthesis of isoamyl butyrate, n-pentane was used as an entrainer. The n-pentane–water azeotrope was vaporized, condensed, and separated, with the pentane (B18724) being returned to the column. This continuous water removal maintained a low water content in the reaction mixture (0.4–0.6% w/w) and resulted in a high yield of 96.1% for isoamyl butyrate. researchgate.net This method is advantageous due to its simple operation and low energy consumption. scirp.org

Table 2: Ester Yields Using Azeotropic Distillation for Water Removal researchgate.net

Ester Reaction Time (h) Yield (%)
Ethyl acetate 24 93.2
Isobutyl acetate 24 91.2
Isoamyl acetate 18 95.5
Isoamyl propionate 16 97.3
Ethyl butyrate 16 93.3
Isoamyl butyrate 16 96.1
Isoamyl hexanoate 24 78.9

Molecular Sieve Application in Equilibrium Shift

Molecular sieves are crystalline metal aluminosilicates with a precise and uniform pore structure that can selectively adsorb small molecules. sigmaaldrich.com In esterification reactions, they are widely used as desiccants to remove the water produced, thus shifting the reaction equilibrium to favor the formation of the ester product. researchgate.netmdpi.com Type 3A molecular sieves, with a pore size of approximately 3 angstroms, are particularly effective as they readily adsorb water while excluding the larger alcohol and ester molecules. sigmaaldrich.com

The application of molecular sieves has been shown to significantly enhance yields in the synthesis of various esters. In the enzymatic synthesis of isoamyl butyrate, the addition of a molecular sieve successfully pushed the reaction forward, overcoming the equilibrium limitations caused by water accumulation. researchgate.net Another study on isoamyl butyrate synthesis optimized the quantity of molecular sieves, finding that the addition of 50 mg to the reaction promoted the highest ester yield. ijrpr.com Increasing the amount of molecular sieves provides a larger surface area for water absorption, which promotes the forward reaction kinetics. ijrpr.com This method is a simple and effective way to improve conversion in both laboratory and industrial-scale ester production. nih.gov

Q & A

What experimental methodologies are recommended for synthesizing tert-amyl butyrate with high enantiomeric purity?

Basic Research Question
Enzymatic catalysis is a preferred method for synthesizing tert-amyl butyrate due to its stereoselectivity and mild reaction conditions. Lipases such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL) can catalyze esterification in solvents like tert-amyl alcohol at 50°C for 7 days, achieving regioselective acylation of hydroxyl groups . Chemical synthesis via acid-catalyzed esterification (e.g., sulfuric acid) is faster but lacks enantiomeric control. Researchers should compare reaction yields and purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) for validation .

How can vaporization enthalpy and phase transition properties of tert-amyl butyrate be accurately measured?

Basic Research Question
Vaporization enthalpy (ΔHvap) can be determined using gas chromatography (GC) with static or dynamic methods. For example, GC measurements at 298 K reported ΔHvap values of 50.8 kJ/mol for tert-amyl butyrate, with phase transitions analyzed via differential thermal analysis (DTA) in the range 274.5–309 K . Researchers should calibrate instruments with reference compounds and validate results against published datasets to minimize errors.

What analytical techniques are optimal for detecting tert-amyl butyrate in complex biological matrices?

Advanced Research Question
Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time, breath-by-breath analysis of volatile organic compounds like tert-amyl butyrate at integration times as low as 0.0625 seconds, resolving complex multi-component systems . For non-volatile matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization (e.g., electrospray) is recommended. Method validation should include spike-recovery experiments and limit of detection (LOD) assessments.

How does the branched structure of tert-amyl butyrate influence its metabolic stability compared to linear-chain butyrate esters?

Advanced Research Question
The tert-amyl group’s steric hindrance reduces hydrolysis rates by esterases, prolonging systemic exposure compared to linear esters like ethyl butyrate. In vitro studies using liver microsomes or plasma esterase assays can quantify degradation kinetics . Researchers should also evaluate tissue distribution via radiolabeled tracers (e.g., <sup>14</sup>C-tert-amyl butyrate) in animal models to correlate structure with bioavailability.

What in vivo models are suitable for studying tert-amyl butyrate’s effects on gut health and nutrient absorption?

Advanced Research Question
Rodent models with induced intestinal inflammation (e.g., DSS colitis) or nutrient-deficient diets can assess tert-amyl butyrate’s impact on gut permeability and nutrient transporters. For example, sodium butyrate upregulated duodenal genes related to glucose uptake (e.g., SGLT1) in pigs, suggesting similar experimental designs for tert-amyl butyrate . Challenges include differentiating ester-specific effects from endogenous butyrate; isotopic labeling or co-administration with metabolic inhibitors (e.g., esterase blockers) may resolve this.

How can contradictory findings on butyrate’s immunomodulatory effects be addressed in tert-amyl butyrate research?

Advanced Research Question
Butyrate exhibits dose-dependent dual roles (pro- or anti-inflammatory), necessitating precise dose-response studies. For tert-amyl butyrate, researchers should:

  • Use ex vivo immune cell assays (e.g., LPS-stimulated macrophages) to quantify cytokine profiles (IL-10, TNF-α).
  • Compare pharmacokinetic data across species, as murine models may metabolize esters faster than humans .
  • Apply transcriptomic analysis (RNA-seq) to identify pathway-specific effects (e.g., HDAC inhibition vs. GPCR signaling) .

What safety protocols are critical for handling tert-amyl butyrate in laboratory settings?

Basic Research Question
Tert-amyl butyrate’s flammability and inhalation risks require adherence to OSHA and EPA guidelines. Protective Action Criteria (PACs) for tert-butyl acetate (a structural analog) suggest PAC-1 (600 ppm) and PAC-3 (10,000 ppm) as thresholds for acute exposure . Labs should use fume hoods, monitor air quality with PID detectors, and maintain spill kits with non-reactive adsorbents (e.g., vermiculite).

How can computational modeling predict tert-amyl butyrate’s interactions with microbial enzymes?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) simulates binding affinities between tert-amyl butyrate and microbial esterases or histone deacetylases (HDACs). Density functional theory (DFT) calculations can optimize transition states for hydrolysis reactions. Validate models with experimental kinetics from LC-MS or fluorescence assays .

What are the challenges in extrapolating tert-amyl butyrate’s metabolic effects from in vitro to in vivo systems?

Advanced Research Question
Key challenges include:

  • Compartmentalization : Esterases in blood/liver may prematurely hydrolyze the compound.
  • Microbiome interference : Gut microbiota metabolize butyrate esters into short-chain fatty acids, complicating dose-response relationships .
    Solutions include using germ-free models or encapsulating tert-amyl butyrate in pH-sensitive nanoparticles to target specific gut regions.

How do regulatory guidelines impact the use of tert-amyl butyrate in preclinical studies?

Basic Research Question
The U.S. EPA’s Benchmark Dose (BMD) modeling for tert-amyl alcohol (a metabolite) indicates hepatotoxicity thresholds, requiring researchers to monitor liver enzymes (ALT, AST) in animal studies . Institutional Animal Care and Use Committees (IACUC) mandates dose optimization via pilot studies to align with the 3Rs (Replacement, Reduction, Refinement).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.